Benfurodil

Description

Nomenclature and Chemical Classification in Research Literature

Benfurodil is a compound with several names used across scientific and commercial platforms. A drug can have three main types of names: a chemical name, a non-proprietary (or generic) name, and a proprietary (or brand) name. actascientific.com The chemical name provides a precise description of the molecule's atomic and group arrangement, which is primarily useful for chemists. actascientific.com Before a drug receives an approved name, it is often given a code name by the manufacturer for simplicity. actascientific.com The non-proprietary name is the officially recognized name, while the proprietary name is the trademarked name given by the manufacturer. actascientific.com

In the case of this compound, it is also known by other identifiers such as CB4091 and Eudilat. medchemexpress.com It is often studied and formulated as this compound hemisuccinate. google.comcnjournals.comgoogle.comresearchgate.netgoogleapis.comwarf.orggoogle.com.naresearchgate.netchemicalbook.com Chemically, this compound is classified as a benzofuran (B130515) derivative. mdpi.comnih.govnih.govrsc.org This classification places it within a broad group of compounds that have demonstrated a wide range of biological activities and are a focus of medicinal chemistry research. mdpi.comnih.gov

Table 1: Nomenclature and Identifiers for this compound

| Type of Name | Name/Identifier |

|---|---|

| Non-proprietary Name | This compound |

| Other Identifiers | CB4091, Eudilat |

| Salt Form | This compound hemisuccinate |

Overview of Research Significance within Chemical Biology

Chemical biology is an interdisciplinary field that utilizes chemical tools and techniques to investigate and manipulate biological systems. bist.eumskcc.orgharvard.edu The research in this area can involve synthesizing small molecules with biological activity, studying protein functions, and probing cellular processes. mskcc.org The ultimate goal is often to develop new diagnostic tools or therapeutic agents. bist.eu

This compound's significance in chemical biology stems from its properties as a vasodilator and its potential metabolic effects. google.com As a vasodilator, it has been included in lists of compounds with coronary vasodilatory properties in patent literature. google.comwarf.org Vasodilators are agents that widen blood vessels, a mechanism relevant to cardiovascular research. google.com Furthermore, research into related compounds, such as benfluorex, has suggested a complex mode of action involving effects on insulin (B600854) target tissues and modulation of glucoregulatory hormones, which has spurred interest in its metabolic effects. nih.gov The study of such molecules contributes to the broader understanding of how chemical structures can influence biological pathways related to metabolism and cardiovascular function.

Conceptual Framework of this compound's Academic Investigation

The academic investigation of a compound like this compound typically follows a structured process of inquiry. This process, often described as action research, involves a cycle of planning, acting, observing, and reflecting to solve a problem or improve understanding. westernsydney.edu.auscribbr.comwikipedia.org In the context of drug discovery and development, this framework begins with the identification of a biological target and proceeds through various stages of preclinical and clinical studies. nih.gov

The investigation into this compound and its derivatives fits within this framework. The synthesis of novel benzofuran derivatives, including structures related to this compound, is a key area of research. mdpi.comnih.govnih.govrsc.org These synthetic efforts are often followed by biological evaluations to determine their effects on various cellular processes. For instance, studies on benfluorex, a related compound, have explored its impact on glucose and lipid metabolism in animal models. nih.gov This systematic approach of synthesis and biological testing is fundamental to medicinal chemistry and aims to establish structure-activity relationships, which can guide the development of more potent and selective compounds. mdpi.comnih.gov The overarching goal is to address specific biological questions and potentially develop new therapeutic strategies. bist.eu

Structure

2D Structure

3D Structure

Properties

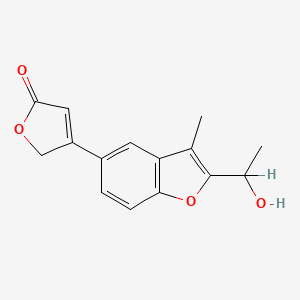

IUPAC Name |

3-[2-(1-hydroxyethyl)-3-methyl-1-benzofuran-5-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-8-12-5-10(11-6-14(17)18-7-11)3-4-13(12)19-15(8)9(2)16/h3-6,9,16H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNWWJVIEQBJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)C3=CC(=O)OC3)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956011 | |

| Record name | 4-[2-(1-Hydroxyethyl)-3-methyl-1-benzofuran-5-yl]furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3448-13-3 | |

| Record name | 4-[2-(1-Hydroxyethyl)-3-methyl-5-benzofuranyl]-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3448-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benfurodil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003448133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(1-Hydroxyethyl)-3-methyl-1-benzofuran-5-yl]furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(1-hydroxyethyl)-3-methyl-5-benzofuryl]furan-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENFURODIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71DV8DHP4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectory and Early Research Paradigms of Benfurodil

Evolution of Benzofuran-Based Chemical Entities in Medicinal Chemistry

The benzofuran (B130515) nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a furan (B31954) ring, constitutes a significant class of heterocyclic compounds found in both natural products and synthetic molecules. Since the first reported synthesis of benzofuran by Perkin in 1870, this scaffold has attracted considerable attention from medicinal chemists and pharmacologists researchgate.netresearchgate.net. The interest stems from the wide spectrum of biological activities exhibited by benzofuran derivatives, including but not limited to antimicrobial, antitumor, antiviral, anti-inflammatory, analgesic, antidepressant, anticonvulsant, antioxidant, and antidiabetic properties Current time information in Bangalore, IN.manuscriptpoint.comkarger.comclinicalleader.comnih.gov.

The versatility of the benzofuran scaffold allows for various structural modifications, which can lead to compounds with diverse pharmacological profiles. This potential for generating biologically active molecules has made the benzofuran core a valuable building block in drug discovery efforts across numerous disease areas Current time information in Bangalore, IN.karger.com. Reviews highlighting the progress in the pharmacological activities and synthesis of benzofuran derivatives over the years underscore their continued importance in medicinal chemistry research researchgate.netmanuscriptpoint.com.

Conceptualization and Initial Research Focus on Benfurodil

While specific detailed accounts of the initial conceptualization of this compound are not extensively documented in the immediately available sources, its emergence likely stemmed from research programs exploring benzofuran derivatives for therapeutic applications. The frequent mention of this compound hemisuccinate suggests that this ester form was a key target of investigation springer.comgoogleapis.comgoogleapis.com. The synthesis of this compound hemisuccinate involves the reaction of this compound with succinic anhydride (B1165640) nih.gov.

Based on its classification and appearance in lists of related compounds, the initial research focus on this compound appears to have been in the area of cardiovascular conditions, potentially as a vasodilator googleapis.comopenaccessjournals.com. The development of compounds with vasodilatory properties was an important area of pharmaceutical research aimed at addressing conditions related to blood flow and pressure.

Influence of Early Pharmaceutical Chemistry on this compound's Development

The development of this compound was undoubtedly influenced by the principles and practices of early pharmaceutical chemistry. This field is fundamentally concerned with the design, synthesis, and analysis of chemical compounds for medicinal use. Early pharmaceutical chemists played a crucial role in transforming natural products into medicines and later in synthesizing novel chemical entities.

The synthesis of this compound, particularly the preparation of its hemisuccinate ester, exemplifies the application of synthetic organic chemistry techniques within a pharmaceutical context nih.gov. The decision to create a hemisuccinate salt likely reflects efforts by pharmaceutical chemists to optimize the compound's properties, such as solubility, stability, or bioavailability, which are critical considerations in drug development springer.comgoogleapis.com. The historical development of drug synthesis methodologies provided the necessary tools and knowledge base for the preparation of compounds like this compound. Early pharmaceutical chemistry research laid the groundwork for understanding structure-activity relationships and the impact of structural modifications on biological outcomes, guiding the design and synthesis of potential drug candidates, including those based on the benzofuran scaffold.

Synthetic Methodologies and Chemical Derivatization of Benfurodil

Foundational Synthetic Pathways for Benzofuran (B130515) Core Structures

The benzofuran ring system, a fundamental structural unit in many natural and synthetic products, is constructed through numerous synthetic approaches. scielo.org.mxresearchgate.netnih.gov Historically, intramolecular approaches have been commonly used. mdpi.com Modern methodologies often involve the formation of specific bonds within the molecule to build the benzofuran scaffold. mdpi.com Reviews detail various classifications of these synthetic approaches, including those leading to 2- or 3-substituted or 2,3-disubstituted benzofurans. mdpi.com

One approach involves the intramolecular cyclization of electron-rich aryl ketones mediated by catalysts such as FeCl₃. mdpi.com Another method for preparing substituted benzofurans starts from o-halo-benzylketones. mdpi.com Palladium-catalyzed reactions have also been employed, such as the Sonogashira coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization. nih.gov Copper-catalyzed ring closure reactions are also utilized in the synthesis of benzofuran derivatives. researchgate.net

Utilization of Renewable Precursors in Benzofuran Synthesis

The increasing interest in sustainable chemistry has led to the exploration of renewable resources as starting materials for chemical synthesis. acs.orgroyalsocietypublishing.org In the context of benzofuran synthesis, this involves utilizing precursors derived from biomass, such as agricultural or wood-processing waste. rdworldonline.com For instance, original furans, like N-tosylfurfurylamines, can be obtained from these renewable sources. rdworldonline.com Salicyl alcohols, another component in some benzofuran syntheses, are commercially produced from salicylaldehyde, which can be obtained from phenol, a large-scale chemical industry product. rdworldonline.com The use of vanillin, a well-known natural product, as a precursor for 5-iodovanillin, illustrates the incorporation of renewable feedstocks in benzofuran synthesis. scielo.org.mx

Advanced Synthetic Techniques for Benfurodil Precursors

Advanced synthetic techniques are continuously being developed to improve the efficiency and selectivity of chemical reactions, including those for preparing benzofuran precursors. Catalytic strategies, including metal-catalyzed routes (such as palladium and copper catalysis), green-solvent based routes, microwave-assisted methods, and catalyst-free and solvent-free methods, are being explored for benzofuran synthesis. nih.govresearchgate.net For example, palladium-catalyzed C-N Buchwald–Hartwig cross-coupling has been used in the synthesis of 3-aminobenzo[b]furan analogs. nih.gov Visible-light-mediated catalysis represents another novel synthetic route for benzofuran heterocycles. nih.gov Trityl chloride has been reported as an organic catalyst in the one-pot three-component synthesis of 3-amino-2-oxofuranes, which are key moieties in compounds like this compound hemisuccinate. pnu.ac.ir

Chemical Transformation and Derivatization Strategies

Chemical transformations and derivatization strategies are employed to modify the basic benzofuran structure of this compound, leading to various analogues and related compounds.

Synthesis of this compound Hemisuccinate and Related Analogues

This compound hemisuccinate is a known derivative of this compound. drugfuture.com Its synthesis involves specific steps, including the formation of the benzofuran core and subsequent functionalization. The synthesis of this compound hemisuccinate (C₂₀H₂₀O₇) proceeds through multiple stages. One key step involves the reaction of a precursor compound with succinic anhydride (B1165640). this compound hemisuccinate is also known by other names, including succinic acid monoester with 4-[2-(1-hydroxyethyl)-3-methyl-5-benzofuranyl]-2(5H)-furanone. drugfuture.com

Related analogues of benzofurodil (B1663190) can be synthesized through variations in the synthesis process. smolecule.com The synthesis of furan-2-ones (butenolides), which are key moieties in this compound hemisuccinate, can be achieved through one-pot three-component reactions. pnu.ac.ir

Oxidation Pathways and Resulting Derivatives

Oxidation is a common chemical transformation used to modify organic compounds. For compounds related to this compound, oxidation pathways can lead to different derivatives depending on the oxidizing agent used. While specific details on the oxidation of this compound itself are not extensively detailed in the provided sources, general oxidation routes are known to facilitate the production of various derivatives in organic synthesis. nih.gov Studies on other derivative classes, such as benzenesulfonamide (B165840) derivatives, have suggested potential oxidation pathways. mdpi.com

Molecular and Cellular Mechanisms of Action of Benfurodil

Investigation of Receptor and Enzyme Interactions

The interaction of a drug with specific receptors and enzymes is fundamental to its pharmacological effect. For Benfurodil, its classification as a vasodilator suggests a likely interaction with pathways that regulate vascular smooth muscle tone.

Phosphodiesterase Inhibition and its Subcellular Implications

While this compound is listed among phosphodiesterase (PDE) inhibitors, specific studies detailing its inhibitory action on various PDE isozymes and the subcellular localization of this activity are not readily found in the available scientific literature. Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com By inhibiting these enzymes, intracellular levels of these second messengers rise, leading to a cascade of downstream effects.

The subcellular compartmentalization of PDE isozymes allows for precise spatial and temporal control over cyclic nucleotide signaling. mdpi.com Different PDE families and their isoforms are localized to distinct microdomains within the cell, such as the plasma membrane, sarcoplasmic reticulum, and the nucleus. This localization is crucial for regulating specific cellular functions. For a comprehensive understanding of this compound's action, future research would need to identify which of the 11 PDE families it targets and in which subcellular compartments this inhibition occurs.

Modulation of Cyclic Nucleotide Pathways (cAMP/cGMP) in Cellular Systems

The elevation of intracellular cAMP and cGMP is a hallmark of PDE inhibition. These cyclic nucleotides are critical second messengers in vascular smooth muscle cells. nih.gov An increase in cAMP typically leads to the activation of Protein Kinase A (PKA), while elevated cGMP activates Protein Kinase G (PKG). Both PKA and PKG activation contribute to vasodilation through several mechanisms. nih.gov

Although this compound is presumed to modulate these pathways by inhibiting PDE, direct experimental evidence quantifying its specific effects on cAMP and cGMP levels in various cellular systems is not extensively documented. The relative contribution of the cAMP and cGMP pathways to this compound-induced vasodilation remains an area for further investigation.

Mechanistic Insights into Vasodilatory Activity at the Molecular Level

The vasodilatory effect of many drugs is achieved through the relaxation of vascular smooth muscle cells. This relaxation is primarily driven by a decrease in intracellular calcium concentration and a decrease in the sensitivity of the contractile apparatus to calcium. nih.gov

The increase in cAMP and cGMP, resulting from PDE inhibition, activates signaling cascades that promote vasodilation. Key molecular events include:

Phosphorylation of ion channels: PKA and PKG can phosphorylate various ion channels, leading to the efflux of potassium ions and hyperpolarization of the cell membrane. This makes it more difficult for voltage-gated calcium channels to open, thus reducing calcium influx. nih.gov

Sequestration of intracellular calcium: These kinases can also phosphorylate proteins on the sarcoplasmic reticulum, enhancing the uptake and storage of calcium, further lowering cytosolic calcium levels. nih.gov

Desensitization of contractile proteins: PKA and PKG can phosphorylate myosin light chain kinase (MLCK) and other proteins of the contractile machinery, reducing their sensitivity to calcium and promoting relaxation. nih.gov

While these are the established molecular mechanisms for vasodilation induced by elevated cyclic nucleotides, specific studies confirming and detailing these events in response to this compound are needed to fully elucidate its molecular mechanism of action.

Cellular Bioactivity and Signal Transduction Pathways Affected by this compound

Beyond its direct vasodilatory effects, the modulation of cyclic nucleotide levels by a PDE inhibitor like this compound could have broader implications for cellular bioactivity. Cyclic AMP and cGMP are ubiquitous second messengers involved in a multitude of cellular processes, including cell growth, differentiation, inflammation, and apoptosis. nih.gov

The specific signal transduction pathways affected by this compound would be downstream of cAMP and cGMP. These could include the PKA and PKG pathways and their various substrates. Protein kinases play a crucial role in transducing signals from the cell membrane to the cell's interior, often culminating in changes to gene expression. nih.gov The potential for this compound to influence these broader signaling networks is plausible but remains to be specifically investigated. Understanding these effects is critical for a complete profile of its cellular bioactivity.

Preclinical Pharmacokinetic and Pharmacodynamic Studies of Benfurodil

Preclinical studies are fundamental in drug discovery, providing essential data on a compound's behavior within a biological system before it can be considered for human trials. ijrpc.com These investigations are broadly divided into pharmacokinetics—what the body does to the drug—and pharmacodynamics—what the drug does to the body. liveonbiolabs.com For Benfurodil, these studies have been crucial in characterizing its potential as a therapeutic agent.

Pharmacokinetic Profile Characterization in Preclinical Animal Models

Pharmacokinetic studies are designed to quantify the journey of a drug and its metabolites through an organism, encompassing absorption, distribution, metabolism, and excretion (ADME). ijrpc.com Animal models are pivotal in these initial stages of drug development to predict how a substance might behave in humans. biotechfarm.co.il The selection of an appropriate animal model is critical, as physiological similarities to humans can influence the relevance of the data obtained. researchgate.net Commonly used models include rodents (mice, rats), canines (beagle dogs), and non-human primates, each chosen for specific characteristics that mimic human physiology. researchgate.netmdpi.com

Absorption, Distribution, and Excretion Dynamics in Animal Species

The processes of absorption, distribution, and excretion determine the concentration and duration of a drug's presence in the body. europa.eu

Absorption: This phase describes how the drug enters the systemic circulation. biotechfarm.co.il For orally administered drugs, factors within the gastrointestinal tract, such as pH and metabolic enzymes, can differ between species and affect absorption. nih.gov

Distribution: Once absorbed, a drug is distributed throughout the body via the bloodstream. europa.eu The extent of distribution can be estimated through parameters like the volume of distribution, and tissue-specific accumulation is a key area of investigation. europa.eu

Excretion: The body eliminates drugs and their byproducts through various routes, primarily urine and feces. biotechfarm.co.il Studies in animal models, often using both males and females to account for sex-based differences, are conducted to understand these elimination pathways. biotechfarm.co.il

While specific quantitative data on the absorption, distribution, and excretion of this compound from publicly available literature is limited, the general principles of pharmacokinetic assessment in animal models provide a framework for how its profile would be characterized.

Metabolic Pathways and Metabolite Identification in in vivo Animal Studies

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, typically in the liver. rsc.org This process can lead to the formation of various metabolites, which may be active or inactive. Identifying these metabolic pathways and the resulting molecules is a critical component of preclinical research.

Understanding a compound's metabolic fate is essential for interpreting its pharmacological and toxicological properties. Studies in different animal species are compared to identify similarities and differences in metabolic profiles, which helps in extrapolating the findings to humans. Advanced analytical techniques are employed to isolate and identify the structure of metabolites from biological samples obtained during in vivo studies. For instance, in a study of the compound U-47700, researchers identified 12 phase I and 8 phase II metabolites, with the primary reactions being N-demethylation and hydroxylation, followed by glucuronidation or sulfation. nih.gov This level of detailed analysis is standard for characterizing a new chemical entity.

Pharmacodynamic Assessments in Non-Human Biological Systems

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. creative-biolabs.com These assessments are performed in both laboratory (in vitro) and whole-organism (in vivo) models to build a comprehensive understanding of a drug's efficacy and mechanism of action. liveonbiolabs.com

Efficacy and Activity Studies in in vitro Models

In vitro (Latin for "in the glass") studies are conducted in a controlled laboratory environment, using isolated cells, tissues, or enzymes. news-medical.net These models are advantageous for initial drug screening because they are cost-effective, provide rapid results, and allow for the precise study of molecular mechanisms without the complexities of a whole biological system. liveonbiolabs.com

For a compound like this compound, which is known as a vasodilator, in vitro studies would typically involve experiments on isolated vascular tissues or cultured endothelial and smooth muscle cells. core.ac.uk These assays can directly measure the compound's ability to relax pre-contracted blood vessels or to influence cellular pathways involved in vascular tone. The data generated from these models, often expressed as an IC₅₀ (the concentration of an inhibitor where the response is reduced by half), provides quantitative information on the compound's potency. nih.gov

Table 1: Representative In Vitro Models in Pharmacodynamic Research

| Model Type | Description | Key Insights |

|---|---|---|

| Cell Lines | Immortalized cells grown in culture (e.g., endothelial cells). | Provides data on cellular and molecular mechanisms. |

| Organ Baths | Isolated tissues (e.g., aortic rings) are kept viable in a nutrient solution to test contractile or relaxation responses. | Assesses direct tissue-level effects of a compound. |

| Enzyme Assays | Purified enzymes are used to determine if a compound acts as an inhibitor or activator. | Identifies specific molecular targets of a drug. |

| 3D Bio-printed Tissues | Advanced models that more closely mimic the three-dimensional structure of human tissue. creative-biolabs.com | Offers a more accurate simulation of the in vivo environment. creative-biolabs.com |

Pharmacological Effect Evaluation in in vivo Animal Models

For this compound, in vivo animal models would be used to confirm its vasodilatory effects observed in vitro and to assess its impact on systemic cardiovascular parameters. core.ac.uk Researchers can use various animal models of cardiovascular disease to evaluate the efficacy of a compound under pathological conditions. core.ac.uk Measurements in these studies often include blood pressure, heart rate, and blood flow in specific vascular beds. pharmaron.com For example, in studies of other cardiovascular drugs, spontaneously hypertensive rats (SHR) are a common model for hypertension. pharmaron.com

Table 2: Common In Vivo Models and Endpoints for Cardiovascular Drug Evaluation

| Animal Model | Condition Modeled | Key Parameters Measured |

|---|---|---|

| Normotensive Rats/Mice | Healthy baseline | Blood Pressure, Heart Rate, Regional Blood Flow |

| Spontaneously Hypertensive Rat (SHR) | Hypertension | Reduction in Blood Pressure, Vascular Resistance |

| Models of Myocardial Infarction | Heart Failure | Cardiac Output, Ejection Fraction, Infarct Size |

| Transgenic Models | Specific genetic contributions to disease | Varies based on the genetic modification |

Comparative Analysis of in vitro and in vivo Preclinical Models

A critical step in preclinical research is to compare the results from in vitro and in vivo studies. nih.gov This comparative analysis helps to establish an in vitro-in vivo correlation (IVIVC), which can validate the findings from simpler models and improve the ability to predict human responses. nih.gov

In vitro models offer high-throughput screening and mechanistic insights in a controlled setting, but they lack the systemic complexity of a living organism. They cannot account for metabolic processes or the influence of the immune and endocrine systems. Conversely, in vivo models provide a holistic view of a drug's effect but are more resource-intensive and subject to greater biological variability. liveonbiolabs.comtd2inc.com

Ideally, results from in vitro efficacy assays should translate to observable pharmacological effects in in vivo models. nih.gov For a vasodilator like this compound, a potent relaxing effect on isolated arteries (in vitro) would be expected to correspond with a decrease in blood pressure or an increase in blood flow in a live animal (in vivo). core.ac.uk Discrepancies between the two models can also be informative, pointing to factors such as poor bioavailability, rapid metabolism, or off-target effects that only become apparent in a whole-organism context. The integration of data from both types of models is therefore essential for making informed decisions in the drug development process. td2inc.com

Experimental Design Considerations in Preclinical this compound Research

Detailed and specific preclinical data regarding the experimental design for this compound's pharmacokinetic and pharmacodynamic studies are not widely available in publicly accessible scientific literature. The compound, often mentioned as this compound Hemisuccinate, is recognized as a vasodilator, and its development likely occurred several decades ago, with a 1979 publication indicating that pharmacokinetic studies were conducted in hypertensive patients. dss.go.th However, the specifics of the preclinical experimental design that would have preceded such human studies are not detailed in the available resources.

Generally, the preclinical evaluation of a vasodilator like this compound would involve a structured series of in vitro and in vivo experiments designed to elucidate its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. cabidigitallibrary.orgjuniperpublishers.comnih.gov

In Vitro Experimental Design

The initial stages of preclinical research for a compound like this compound would typically involve a battery of in vitro assays to determine its fundamental pharmacological properties.

Target Identification and Binding Assays: Experiments would be designed to identify the specific molecular targets through which this compound exerts its vasodilatory effect. This could involve receptor binding assays using cell lines or isolated tissues expressing potential target receptors (e.g., adrenergic, calcium channels). pharmaceuticalpress.comnih.gov The design would include incubating varying concentrations of this compound with the target and a radiolabeled ligand to determine its binding affinity (Ki) and concentration-response curves.

Functional Assays: Following target identification, functional assays are crucial. For a vasodilator, this would involve using isolated tissues, such as aortic rings or other arterial preparations from animal models (e.g., rats, rabbits). eur.nl These tissues would be mounted in an organ bath, and the effect of this compound on pre-contracted vessels (e.g., contracted with phenylephrine (B352888) or potassium chloride) would be measured. Key parameters to be determined would include the EC50 (the concentration of this compound that produces 50% of the maximal response).

Cell-Based Assays: To understand the cellular mechanisms, experiments using cultured vascular smooth muscle cells or endothelial cells would be employed. nih.gov These studies could investigate downstream signaling pathways, such as changes in intracellular calcium levels, or the production of second messengers like cyclic GMP (cGMP), which is a common pathway for many vasodilators. nih.gov

A hypothetical data table for in vitro studies might look like this:

| Assay Type | Experimental System | Key Parameters Measured | Hypothetical Finding for a Vasodilator |

| Receptor Binding | Rat aortic smooth muscle cells | Binding Affinity (Ki) | High affinity for a specific receptor subtype |

| Functional Assay | Isolated rat aortic rings | EC50 for relaxation | Low EC50 value, indicating high potency |

| Cellular Assay | Cultured endothelial cells | Nitric Oxide (NO) production | Increased NO production in a dose-dependent manner |

In Vivo Experimental Design

Following promising in vitro results, in vivo studies in animal models are conducted to assess the compound's effects in a whole organism.

Animal Model Selection: The choice of animal model is critical and is often based on physiological similarity to humans in the context of the disease being studied. For a vasodilator intended to treat hypertension, spontaneously hypertensive rats (SHR) are a common and relevant model. nih.gov Normotensive animals, such as Wistar-Kyoto (WKY) rats, would serve as controls.

Pharmacokinetic Studies: These studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. fda.govbiotechfarm.co.il Typically, a single dose of the compound would be administered to the animals via different routes (e.g., intravenous and oral) to determine parameters like bioavailability, half-life (t1/2), maximum concentration (Cmax), and volume of distribution (Vd). clinicaltrials.gov Blood samples would be collected at multiple time points and analyzed.

Pharmacodynamic Studies: These experiments aim to measure the physiological effect of this compound. In the context of hypertension, the primary pharmacodynamic endpoint would be blood pressure. Animal models would be instrumented for continuous blood pressure monitoring (e.g., via telemetry). Dose-response studies would be conducted to establish the relationship between the dose of this compound and the extent and duration of blood pressure reduction.

A summary of a hypothetical in vivo study design could be presented as follows:

| Study Type | Animal Model | Parameters Measured | Hypothetical Outcome |

| Pharmacokinetics | Wistar Rats | Cmax, Tmax, t1/2, Bioavailability | Moderate oral bioavailability and a half-life supporting once or twice-daily dosing |

| Pharmacodynamics | Spontaneously Hypertensive Rats (SHR) | Mean Arterial Pressure (MAP), Heart Rate (HR) | Dose-dependent reduction in MAP with minimal effect on HR |

The integration of pharmacokinetic and pharmacodynamic data is essential for establishing a PK/PD relationship, which helps in predicting the optimal dosing regimen for clinical trials in humans. nih.gov

Structure Activity Relationship Sar Studies of Benfurodil and Its Analogues

Methodological Approaches to SAR Elucidation

Elucidating the SAR of a compound like Benfurodil involves a combination of synthetic chemistry and biological evaluation mpdkrc.edu.innih.gov. This typically begins with the synthesis of a series of analogues, where specific parts of the this compound structure are systematically modified. These modifications can include alterations to the core ring systems, substitutions on existing functional groups, or the introduction of new substituents. Each synthesized analogue is then tested in relevant biological assays to quantify its activity google.com. By comparing the biological activities of the analogues to that of the parent compound, researchers can infer the importance of the modified structural features for the observed activity. This iterative process of synthesis and testing allows for the mapping of structural elements to biological function.

Impact of Chemical Modifications on Biological Activity

Chemical modifications to the this compound structure can have a profound impact on its biological activity alliedacademies.orgnih.govepo.org. SAR studies systematically explore these impacts by altering different parts of the molecule. For instance, modifying the substituents on the benzofuran (B130515) ring or the furanone ring can lead to changes in binding affinity to the target, alter pharmacokinetic properties such as absorption and metabolism, or even change the mechanism of action. While specific detailed data on this compound modifications and their precise impact on biological activity were not extensively found in the search results, general principles from SAR studies on similar heterocyclic compounds apply. For example, studies on other benzofuran derivatives have shown that the position and electronic nature of substituents on the benzofuran ring are critical for their activity nih.govmdpi.com. Similarly, modifications to the furanone ring in other compounds have been shown to influence their biological effects nih.govdergipark.org.trresearchgate.netresearchgate.net.

Analysis of Furanone and Benzofuran Ring System Contributions to Bioactivity

Both the furanone and benzofuran ring systems are recognized as important scaffolds in medicinal chemistry, contributing significantly to the bioactivity of compounds containing them nih.govdergipark.org.trresearchgate.netresearchgate.net. The benzofuran core, composed of fused benzene (B151609) and furan (B31954) rings, is found in numerous natural products and synthetic drugs with diverse pharmacological activities, including cardiovascular effects nih.govwikipedia.org. The furanone ring, a five-membered lactone, is also prevalent in bioactive molecules and is associated with a range of biological properties nih.govdergipark.org.trresearchgate.netresearchgate.net.

Computational and in silico Methods in this compound SAR Exploration

Computational and in silico methods play an increasingly important role in modern SAR exploration, complementing traditional synthetic and biological approaches mdpi.commdpi.comcam.ac.ukresearchgate.net. These methods can be used to predict the biological activity of potential analogues before they are synthesized, prioritize synthesis efforts, and gain insights into the molecular interactions between the compound and its target.

For this compound SAR exploration, computational methods could include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of this compound and its analogues within the active site of a putative biological target (e.g., phosphodiesterase). By analyzing the predicted binding poses and energies, researchers can understand how structural modifications might affect the strength and nature of the interaction researchgate.netmdpi.com.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in chemical structure with changes in biological activity using statistical methods. By developing a QSAR model based on a series of this compound analogues, researchers can identify key molecular descriptors (e.g., electronic properties, steric parameters, lipophilicity) that are predictive of activity mdpi.com. This allows for the in silico screening of large virtual libraries of potential analogues.

Pharmacophore Modeling: Computational pharmacophore models can be built based on the structure of this compound or a set of active analogues. These models represent the essential 3D arrangement of chemical features required for activity and can be used to search databases for novel compounds with similar properties researchgate.net.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of this compound and its analogues in solution and in complex with their biological target, offering a more detailed understanding of the binding process and the stability of the complex mdpi.com.

While specific computational studies focused solely on this compound's SAR were not prominently found, the application of these methods to compounds with similar structural features, such as other benzofurans and furanones, demonstrates their relevance and potential utility in understanding this compound's structure-activity relationships researchgate.netcam.ac.uk.

Analytical Methodologies for Benfurodil Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Benfurodil from complex mixtures and quantifying its presence in various samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) has been widely applied in the analysis of this compound and its hemisuccinate form, particularly in biological matrices such as blood and plasma. Sensitive and reliable HPLC methods have been developed for the quantitative determination of this compound hemisuccinate and this compound in plasma. One described method utilizes a Zorbax SIL column, characterized by a mean particle size of 7 µm, coupled with UV detection at 254 nm. researchgate.netdss.go.th This approach is noted for its sensitivity and reliability in plasma analysis. Separation has also been evaluated on silica (B1680970) columns and various reversed-phase columns, with optimal conditions reported on a C6 Spherisorb column using isocratic elution with a mixture of phosphate (B84403) buffer (10 M, pH 2.7) and acetonitrile. researchgate.net Another application of reversed-phase analytical HPLC for analyzing products, potentially including those related to this compound hemisuccinate synthesis, has been performed using a Phenomenex Luna C18 column (4.6 x 50 mm) with gradient elution (acetonitrile/water with trifluoroacetic acid) and UV detection at 220 nm. google.com The stability of this compound hemisuccinate in plasma, attributed to its significant fixation to plasma proteins, contrasts with its instability in aqueous solutions, which has led to its analysis in plasma using normal-phase chromatography on silica with a non-aqueous mobile phase. HPLC with electrochemical detection has also been employed in the analysis of other related compounds in serum, demonstrating the potential applicability of this hyphenated technique for this compound analysis. nih.govresearchgate.net

Gas Chromatography and Related Methodologies

Gas Chromatography (GC) and related methodologies have been utilized in the analysis of compounds structurally related to this compound, particularly furanone derivatives. While specific applications of GC solely for this compound were not prominently detailed in the search results, GC is a standard analytical technique often coupled with mass spectrometry (GC/MS) for the separation and identification of volatile and semi-volatile organic compounds. GC/MS has been used in the structural elucidation of novel functionalized pyrazolo furan-2(5H)-one derivatives, which share a furanone core structure with this compound. nih.govdergipark.org.trichem.mdresearchgate.net This suggests the potential applicability of GC, particularly GC/MS, for the analysis of this compound, especially if it can be suitably volatilized or derivatized. Capillary gas chromatography has also been described for the detection and quantification of basic and neutral drugs in plasma, indicating the feasibility of GC-based methods for drug analysis in biological samples. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide invaluable information regarding the structure and purity of this compound.

Mass Spectrometry (MS) in this compound Analysis

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. MS, often coupled with chromatography (GC/MS or LC/MS), is routinely used in the analysis of organic compounds, including furanone derivatives structurally related to this compound hemisuccinate. nih.govdergipark.org.trichem.mdresearchgate.net High-resolution mass spectrometry (HRMS) is considered critical for confirming the structural integrity of synthesized compounds. The mass spectrum of related furanone compounds has been shown to provide a molecular ion peak consistent with the proposed structure and fragmentation patterns that further confirm the assigned structure. dergipark.org.trichem.md

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is essential for the detailed structural elucidation and confirmation of this compound. Analysis of NMR spectra provides information about the different types of protons and carbons in the molecule and their connectivity, allowing for complete structural assignment. NMR spectroscopy has been extensively used to characterize and confirm the structures of synthesized furan-2(5H)-one derivatives, which contain the core furanone structure present in this compound hemisuccinate. nih.govdergipark.org.trichem.mdresearchgate.netgoogle.comresearchgate.netthieme-connect.com The ¹H NMR spectra of these related compounds show characteristic signals for different proton environments, such as those on the furanone ring and attached substituents. nih.govichem.md Similarly, ¹³C NMR spectra provide signals corresponding to the different carbon atoms in the molecule, including the carbonyl group of the furanone ring. nih.govichem.md

Electrochemical and Titrimetric Methods in this compound Research

Electrochemical and titrimetric methods offer alternative or complementary approaches for the analysis and quantification of this compound.

Electrochemical methods, particularly electrochemical detection coupled with HPLC, have been employed for the analysis of other drugs in biological fluids. nih.govresearchgate.net While direct application to this compound in the search results was limited, the principle of electrochemical detection, which requires a conductive solvent and potentially the addition of a supporting electrolyte in certain chromatographic modes like normal-phase HPLC, could potentially be adapted for this compound if it possesses electrochemically active functional groups. Electrochemical nanosensors have also been used to evaluate the release of nitric oxide in the context of cardiovascular drugs, a category that includes this compound hemisuccinate. googleapis.com

Titrimetric analysis is a well-established quantitative analytical technique in the pharmaceutical industry used to determine the concentration of drug components. paulrpalmer.comslideshare.net It involves reacting the analyte (this compound) with a solution of a reagent of known concentration (titrant) until the reaction is complete, typically indicated by a color change or other physical property change at the equivalence point. paulrpalmer.comslideshare.net While a specific titrimetric method for this compound was not detailed in the provided search results, the general applicability and advantages of titrimetric analysis, such as being relatively quick, cost-effective, and accurate for determining drug levels, suggest its potential use for this compound analysis, particularly for bulk drug substances or formulations where appropriate titration reactions can be developed. paulrpalmer.com

Integration of Advanced Analytical Platforms in Drug Discovery Research

Advanced analytical techniques commonly employed in pharmaceutical research include various forms of chromatography coupled with mass spectrometry (GC-MS, LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and various spectroscopic methods (UV-Vis, IR, Raman). longdom.orgnih.govlabmanager.comiapchem.orgresearchgate.netfiveable.meresearchgate.netwisc.eduresearchgate.net These techniques provide critical information on compound identity, purity, structure elucidation, and quantitative analysis in complex matrices. longdom.orgupm-inc.comresearchgate.net

Chromatography-Mass Spectrometry (GC-MS and LC-MS) is a cornerstone technique in drug research due to its ability to separate complex mixtures and identify/quantify components with high sensitivity and specificity. iapchem.orgresearchgate.netmdpi.com This is vital for analyzing drug candidates and their metabolites in biological samples during pharmacokinetic and metabolism studies, which are integral parts of the drug discovery and development process. longdom.orgiapchem.org GC-MS, for instance, is widely used for the analysis of various compounds and can detect substances at very low concentrations. researchgate.netmdpi.com LC-MS is particularly useful for analyzing non-volatile and polar compounds. researchgate.net

Spectroscopic methods, including NMR, IR, and UV-Vis spectroscopy, provide valuable information about the chemical structure and functional groups of a compound. nih.govlabmanager.comfiveable.meresearchgate.netwisc.edu NMR spectroscopy, for example, can provide detailed structural information at the atomic level. researchgate.netwisc.edu UV-Vis spectroscopy is often used for quantitative analysis based on light absorbance. longdom.orgfiveable.me

For a compound like this compound, which was developed prior to the widespread adoption of current integrated platforms, analytical research would have historically relied on individual applications of techniques like chromatography and spectroscopy for characterization and analysis in various studies (e.g., purity checks, stability studies, or metabolic fate). The data generated from such studies, if available in a structured format, could theoretically be integrated into modern platforms for retrospective analysis or comparison with newer compounds.

Detailed research findings on this compound analysis often focus on method development and validation for specific applications, such as its determination in pharmaceutical formulations or biological samples using techniques like HPLC or GC-MS. While specific data tables directly linking this compound to modern integrated drug discovery platforms were not retrieved in the search, the underlying analytical principles and techniques applied to this compound are the building blocks of the data generated and processed by these platforms for other compounds.

For example, a hypothetical data table illustrating typical parameters for this compound analysis by HPLC, a common technique in pharmaceutical analysis researchgate.netupm-inc.com, could look like this:

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Acetonitrile:Water (50:50) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 270 nm |

| Retention Time | X.XX min |

Emerging Research Directions and Future Perspectives for Benfurodil Investigations

Exploration of Novel Benzofuran-Based Chemical Entities

The benzofuran (B130515) scaffold is a versatile structure in medicinal chemistry, and ongoing research involves the synthesis and evaluation of novel benzofuran derivatives for various biological activities. rsc.orgresearchgate.netmdpi.com This includes the design of compounds with potential vasodilatory properties, building upon the known effects of existing benzofuran-based agents. mdpi.comnih.gov Studies exploring modifications to the benzofuran core and its substituents aim to identify new chemical entities with improved potency, selectivity, and potentially novel mechanisms of action. For instance, research has explored hybrid structures combining benzofuran with other pharmacologically active moieties. nih.gov

Application of Mechanistic Research to Broader Biological Systems

Understanding the precise mechanisms by which Benfurodil exerts its effects is crucial for exploring its potential applications in broader biological systems. While the specific detailed mechanisms of this compound were not extensively covered in the search results, research into the mechanisms of action of related vasodilators and benzofuran derivatives can inform future studies. Vasodilators can act through various pathways, including influencing calcium channels, nitric oxide production, or potassium channels. thoracickey.com Applying detailed mechanistic investigations, potentially using advanced techniques like chemoproteomics, could help elucidate how this compound interacts with specific biological targets within complex systems. eu-openscreen.eu This could involve studying its effects not just on isolated vascular tissues but also in more integrated biological models to understand systemic impacts.

Leveraging Advanced Computational Tools for Predictive Pharmacology of this compound

Computational tools are increasingly valuable in modern drug discovery and development, offering capabilities for predictive pharmacology, target identification, and understanding drug-target interactions. frontiersin.orgnih.govmdpi.com For this compound, advanced computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations could be employed to predict its binding affinity to potential targets, analyze structure-activity relationships, and model its behavior in biological environments. nih.gov These tools can aid in designing novel benzofuran analogs with desired pharmacological profiles and predicting potential off-target effects. nih.govnih.gov

Synergistic Research with Other Vasodilatory or Cardiotonic Agents in Preclinical Models

Investigating the potential for synergistic effects when this compound is combined with other vasodilatory or cardiotonic agents in preclinical models represents a relevant future research direction. europa.eunih.gov Combination therapies are a common strategy in treating complex cardiovascular conditions to achieve enhanced efficacy or reduce the required dose of individual agents. europa.eu Preclinical studies using in vitro or in vivo models could explore whether combining this compound with other known vasodilators or cardiotonic compounds results in additive or synergistic effects on relevant physiological parameters. nih.gov This type of research requires careful experimental design to differentiate between additive and synergistic interactions. nih.gov

Q & A

Q. What experimental methodologies are recommended for synthesizing Benfurodil with high purity and yield?

A robust synthesis protocol should incorporate stereochemical control (e.g., chiral catalysts) and purification techniques such as preparative HPLC or recrystallization. Detailed characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity . For reproducibility, document reaction conditions (temperature, solvent ratios, catalyst loading) and validate purity using HPLC with UV detection (≥98% purity threshold) .

Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?

Use cell-based assays (e.g., receptor-binding studies or enzyme inhibition assays) with appropriate positive/negative controls. Ensure dose-response curves span 3–5 logarithmic concentrations to determine IC/EC values. Validate results with triplicate trials and statistical analysis (e.g., ANOVA with post-hoc tests) to account for biological variability . Include solvent controls (e.g., DMSO) to rule out vehicle interference .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Follow OSHA guidelines for chemical handling: use PPE (gloves, lab coats, goggles), conduct experiments in fume hoods, and maintain a Safety Data Sheet (SDS) for emergency reference. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store this compound in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanism of action across studies?

Apply a systematic framework:

- Primary vs. secondary contradictions : Identify if discrepancies arise from methodological differences (e.g., assay type, cell lines) or contextual factors (e.g., dosage, exposure time) .

- Validation : Replicate conflicting studies under standardized conditions. Use orthogonal methods (e.g., knock-out models for target validation) to confirm findings .

- Meta-analysis : Aggregate data from multiple studies to assess effect sizes and heterogeneity (e.g., I statistic) .

Q. What strategies optimize experimental design for in vivo studies of this compound’s pharmacokinetics?

- Dosing regimen : Use compartmental modeling to predict absorption/distribution. Test multiple administration routes (oral, IV) and collect plasma samples at 6–8 timepoints for pharmacokinetic profiling .

- Species selection : Consider interspecies metabolic differences (e.g., cytochrome P450 activity in rodents vs. primates). Include control groups for bioavailability corrections .

- Data normalization : Adjust for individual variability using body surface area or allometric scaling .

Q. How should researchers address variability in this compound’s efficacy data between in vitro and in vivo models?

- Translational gaps : Evaluate bioavailability (e.g., plasma protein binding, first-pass metabolism) using LC-MS/MS. Incorporate physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo correlations .

- Tissue-specific effects : Perform immunohistochemistry or microdialysis in target tissues to confirm localized drug action .

- Confounding factors : Control for diet, circadian rhythm, and genetic background in animal models .

Methodological Frameworks

What criteria define a well-formulated research question for this compound studies?

Adopt the FINER framework :

- Feasible : Ensure access to this compound analogs, analytical tools, and funding.

- Novel : Address gaps (e.g., unexplored signaling pathways or metabolite interactions).

- Ethical : Comply with IACUC protocols for animal studies .

- Relevant : Align with therapeutic priorities (e.g., neuroprotection or anti-inflammatory applications) .

Q. How can researchers ensure reproducibility in this compound experiments?

- Documentation : Provide step-by-step protocols in Supplementary Information, including instrument calibration data and raw datasets .

- Blinding : Use double-blinded assays for subjective endpoints (e.g., behavioral scoring) .

- Reagent validation : Certify chemical batches with CoA (Certificate of Analysis) and cell lines with STR profiling .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing contradictory this compound toxicity data?

- Multivariate analysis : Use PCA (Principal Component Analysis) to identify outlier datasets.

- Sensitivity analysis : Test if conclusions hold under varying assumptions (e.g., exclusion of high-dose outliers) .

- Bayesian methods : Calculate posterior probabilities to quantify confidence in conflicting results .

Q. How should researchers prioritize follow-up studies when initial this compound data is inconclusive?

- Triangulation : Combine complementary methods (e.g., CRISPR screening + molecular docking) to cross-validate hypotheses .

- Resource allocation : Apply decision matrices to rank studies by feasibility, impact, and cost .

- Peer review : Present preliminary data at conferences to solicit feedback before large-scale trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.